molecular formula C7H11BrO B2708178 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2138423-39-7

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2708178
CAS No.: 2138423-39-7
M. Wt: 191.068
InChI Key: ANTNRIMCLYAMHN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane is a chemical compound with the molecular formula C7H11BrO. It is a member of the bicyclic compounds, specifically the oxabicyclohexanes, which are known for their unique structural properties. This compound is characterized by a bromomethyl group attached to a bicyclic oxane ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2-oxabicyclo[2.1.1]hexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution, aiding in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be exploited to introduce various functional groups into the bicyclic framework, thereby modifying its chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane: Contains a hydroxymethyl group, making it less reactive towards nucleophiles compared to the bromomethyl derivative.

    4-(Methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane: Lacks the halomethyl group, resulting in different reactivity and applications.

Uniqueness

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane is unique due to its high reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis. Its bicyclic structure also imparts rigidity and stability, which can be advantageous in the design of bioactive molecules and advanced materials.

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c1-6-2-7(3-6,4-8)5-9-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTNRIMCLYAMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138423-39-7
Record name 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane
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